An In-depth Technical Guide to 4-Bromo-3-methoxy-1,1'-biphenyl: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 4-Bromo-3-methoxy-1,1'-biphenyl: A Versatile Building Block in Modern Chemistry
Introduction: The Strategic Importance of Substituted Biphenyls
In the landscape of modern organic synthesis, the 1,1'-biphenyl scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, making it an ideal pharmacophore for modulating biological targets. The strategic introduction of substituents onto the biphenyl core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target affinity.
This guide provides an in-depth technical overview of 4-Bromo-3-methoxy-1,1'-biphenyl, a key intermediate whose distinct substitution pattern offers a unique combination of reactivity and structural influence. The presence of a bromine atom at the 4-position provides a versatile handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of further molecular complexity. Concurrently, the methoxy group at the 3-position modulates the electronic properties of its adjacent phenyl ring, influencing its reactivity and potential for intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the structure, properties, synthesis, and applications of this valuable synthetic building block.
Chemical Structure and Physicochemical Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in both reactive and biological environments.
The chemical structure of 4-Bromo-3-methoxy-1,1'-biphenyl is depicted below. Its systematic IUPAC name is 1-bromo-4-(3-methoxyphenyl)benzene[1].
Caption: Chemical structure of 4-Bromo-3-methoxy-1,1'-biphenyl.
A summary of its key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1443378-09-3 | [1] |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| Boiling Point | 132°C at 0.1 mmHg | |
| Flash Point | 140°C | |
| Density | 1.350 g/cm³ | |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ethyl acetate | [2] |
Spectral Data Interpretation: A Fingerprint of the Molecule
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex pattern in the aromatic region (approximately 6.8-7.6 ppm). The protons on the methoxy-substituted ring will appear as a set of multiplets, influenced by the electron-donating methoxy group. The protons on the bromo-substituted ring will also form a distinct pattern, typically with two doublets characteristic of a 1,4-disubstituted benzene ring. A sharp singlet for the methoxy protons (O-CH₃) is expected to appear upfield, around 3.8 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 13 distinct signals for the 13 carbon atoms. The carbon attached to the bromine atom will be shifted downfield. The carbons of the methoxy-substituted ring will show characteristic shifts, with the carbon bearing the methoxy group being significantly shielded. The methoxy carbon itself will appear as a sharp signal around 55-56 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and a strong C-O stretching band for the methoxy group (typically around 1030-1250 cm⁻¹). The C-Br stretching vibration will appear at lower frequencies (in the 500-600 cm⁻¹ range).
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl: The Power of Suzuki-Miyaura Coupling
The construction of the biaryl linkage is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.
A logical and robust synthetic route to 4-Bromo-3-methoxy-1,1'-biphenyl involves the Suzuki-Miyaura coupling of 1,4-dibromobenzene with 3-methoxyphenylboronic acid. This approach is strategically sound as it utilizes readily available and relatively inexpensive starting materials.
Caption: Workflow for the synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl. The causality behind each step is explained to provide a deeper understanding of the experimental design.
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Reaction Setup:
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To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1,4-dibromobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.05 eq), and a suitable base such as sodium carbonate (2.0 eq).
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Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable dibromobenzene. The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
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Solvent and Degassing:
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Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Rationale: The solvent system is chosen to dissolve both the organic reactants and the inorganic base. Degassing is a critical step to remove dissolved oxygen, which can oxidize the palladium(0) catalyst and deactivate it, leading to lower yields.
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Catalyst Addition and Reaction:
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To the degassed mixture, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Rationale: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Work-up and Isolation:
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Once the reaction is complete, cool the mixture to room temperature and add water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Rationale: The aqueous work-up removes the inorganic salts. Extraction isolates the desired organic product. Washing with brine helps to remove any remaining water from the organic layer.
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Purification:
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Rationale: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, and residual catalyst.
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Applications in Research and Development
Substituted biphenyls are of immense interest in drug discovery and materials science. 4-Bromo-3-methoxy-1,1'-biphenyl, with its specific functionalization, is a valuable intermediate for the synthesis of more complex molecules with tailored properties.
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In Drug Discovery: The biphenyl moiety is a key structural feature in many approved drugs. For example, the "sartan" class of angiotensin II receptor antagonists (e.g., Losartan, Valsartan) for treating hypertension contains a biphenyl core. The bromine atom in 4-Bromo-3-methoxy-1,1'-biphenyl can be readily converted to other functional groups through further cross-coupling reactions, allowing for the exploration of a wide chemical space in the search for new therapeutic agents. The 3-methoxy group can participate in hydrogen bonding and can influence the overall conformation of the molecule, which is critical for its interaction with biological targets. Biphenyl derivatives have shown a wide range of biological activities, including antihypertensive, anti-diabetic, anti-bacterial, and anticancer effects[3].
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In Materials Science: The rigid biphenyl core is also a common building block for liquid crystals and organic light-emitting diodes (OLEDs). The ability to further functionalize the molecule via the bromo group allows for the synthesis of novel materials with tailored electronic and photophysical properties.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4-Bromo-3-methoxy-1,1'-biphenyl and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-3-methoxy-1,1'-biphenyl is a strategically important synthetic intermediate that provides a gateway to a diverse range of more complex molecules. A comprehensive understanding of its chemical properties, coupled with robust synthetic protocols such as the Suzuki-Miyaura coupling, empowers researchers to efficiently incorporate this versatile building block into their synthetic campaigns. Its potential for generating novel compounds for both medicinal and materials science applications underscores its value in the ongoing quest for innovation.
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